REACTION_CXSMILES
|
[CH2:1]([O:8][CH2:9][CH2:10][O:11][C:12]1[CH:17]=[CH:16][C:15]([N+:18]([O-])=O)=[CH:14][C:13]=1[C:21]([F:24])([F:23])[F:22])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH4+].[Cl-]>CO.[Zn]>[CH2:1]([O:8][CH2:9][CH2:10][O:11][C:12]1[CH:17]=[CH:16][C:15]([NH2:18])=[CH:14][C:13]=1[C:21]([F:22])([F:23])[F:24])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
8.1 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCCOC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
|
20 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred at 20° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
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CUSTOM
|
Details
|
to give crude product, which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column (PE/EA=5:1, Rf=0.4)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OCCOC1=C(C=C(N)C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 14.4 mmol | |
AMOUNT: MASS | 5.1 g | |
YIELD: PERCENTYIELD | 60.7% | |
YIELD: CALCULATEDPERCENTYIELD | 60.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |